molecular formula C25H24N2O3 B2897720 2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 922126-89-4

2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2897720
CAS No.: 922126-89-4
M. Wt: 400.478
InChI Key: CLFJZIGNODHATO-UHFFFAOYSA-N
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Description

This compound features an indole core substituted with a benzyl group at the 1-position and an acetamide linker connecting the indole-3-yl moiety to a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-29-23-13-12-20(15-24(23)30-2)26-25(28)14-19-17-27(16-18-8-4-3-5-9-18)22-11-7-6-10-21(19)22/h3-13,15,17H,14,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFJZIGNODHATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Benzylation: The indole core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Acylation: The benzylated indole is acylated with 3,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the benzyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the indole and the 3,4-dimethoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyl group could yield a benzaldehyde derivative, while reduction of the acetamide could yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Acetamide vs. Benzamide/Oxoacetamide : The acetamide linker in the target compound may enhance hydrogen-bonding capacity compared to benzamide derivatives (e.g., Rip-B) . The 2-oxoacetamide variant in introduces a ketone, which could alter electronic properties or metabolic stability.

Physicochemical and Pharmacokinetic Properties

Table 2: ADMET and Physicochemical Predictions
Compound Type logP Water Solubility Oral Bioavailability Prediction Key Reference
Target Compound (Theoretical) ~3.5* Moderate Likely high (based on analogs) [5, 6]
Epirimil (Analog) 2.8 High High [5]
Rip-B 3.1 Low Moderate [3]

Notes:

  • *Estimated logP for the target compound based on structural similarity to Epirimil () and dimethoxyphenyl-containing analogs.
  • The oxadiazole-sulfanyl derivatives () likely exhibit higher logP due to hydrophobic substituents, reducing solubility .

Biological Activity

2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the indole derivative class. Its unique structural features, including a benzyl group attached to an indole core and an acetamide moiety linked to a dimethoxyphenyl group, suggest significant biological activity, particularly in the context of cancer research and drug development.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Core : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
  • Benzylation : The indole core is benzylated using benzyl bromide in the presence of a base like potassium carbonate.
  • Acylation : The benzylated indole is acylated with 3,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through binding, leading to potential therapeutic effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Here are some findings regarding its biological activity:

Anticancer Potential

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
HeLa14.31 ± 0.90Significant inhibition of cell proliferation
A5498.55 ± 0.35Induction of apoptosis
MCF-77.01 ± 0.60Inhibition of growth

These results indicate that the compound may be effective in targeting multiple pathways involved in cancer cell survival and proliferation.

Comparison with Similar Compounds

The unique combination of structural elements in this compound enhances its biological activity compared to other indole derivatives:

Compound Name Structural Features Biological Activity
N-(3,4-Dimethoxyphenyl)-2-(1H-indol-1-yl)acetamideIndole structure with dimethoxy substitutionAnticancer activity against multiple cell lines
2-(1H-Indol-3-yl)-N-(4-methoxyphenyl)acetamideSimilar indole structure but different phenolic substitutionExhibits antiproliferative effects
1-Benzylindole derivativesBenzyl group on indoleVarious biological activities including anti-inflammatory effects

The presence of both the indole core and the dimethoxyphenyl group contributes to its distinct electronic properties, enhancing interaction with biological targets.

Case Studies

Recent studies have explored the anticancer efficacy of this compound in various models:

  • In Vitro Studies : In vitro assays demonstrated that treatment with this compound led to significant reductions in cell viability across several cancer types.
  • Mechanistic Insights : Further investigations into its mechanism revealed that it may induce apoptosis through activation of caspase pathways and modulation of cell cycle regulators.

Q & A

Q. What are the key synthetic strategies for preparing 2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves:
  • Indole Core Formation : Cyclization of phenylhydrazines with α,β-unsaturated carbonyl compounds (e.g., via Fischer indole synthesis) .
  • Benzylation : Introduction of the benzyl group at the indole N1 position using benzyl halides under basic conditions .
  • Acetamide Coupling : Reaction of the indole intermediate with 3,4-dimethoxyphenylacetic acid derivatives using coupling agents like EDC/HOBt .
  • Purification : Chromatography (e.g., silica gel) or crystallization for isolation .
  • Characterization : NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and HPLC for purity assessment .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • NMR : Assign peaks for indole protons (δ 7.2–7.8 ppm), benzyl methylene (δ ~5.3 ppm), and methoxy groups (δ ~3.8 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and indole N-H bend (~3400 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?

  • Methodological Answer :
  • Modifications :
  • Benzyl Substituents : Replace benzyl with halogenated (e.g., 4-fluorobenzyl) or alkyl groups to assess hydrophobic interactions .
  • Methoxy Positioning : Vary methoxy groups on the phenyl ring (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) to study electronic effects on receptor binding .
  • Assays :
  • In Vitro Binding : Use fluorescence polarization or SPR to quantify affinity for targets like adenosine receptors or kinases .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

Q. How should researchers address contradictory data in reported biological activities (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) to minimize discrepancies .
  • Target Specificity : Perform counter-screens against off-target receptors (e.g., GPCR panels) to rule out polypharmacology .
  • Physicochemical Factors : Assess solubility (via DLS) and metabolic stability (e.g., microsomal assays) to explain potency differences in vitro vs. in vivo .

Q. What experimental approaches are recommended to elucidate the mechanism of action of this compound?

  • Methodological Answer :
  • Computational Modeling : Dock the compound into homology models of target proteins (e.g., A2B adenosine receptor) using AutoDock Vina .
  • Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream signaling pathways affected in treated cells .
  • Kinetic Studies : Perform time-resolved FRET or stopped-flow assays to measure binding kinetics (kₒₙ/kₒff) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in cytotoxicity data between similar indole-acetamide derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Use 8-point dilution series (e.g., 0.1–100 μM) to improve IC₅₀ accuracy .
  • Apoptosis Markers : Validate via flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
  • Mitochondrial Toxicity : Measure ATP levels (CellTiter-Glo) to rule out non-specific toxicity .

Experimental Design Considerations

Q. What strategies improve the yield of the final acetamide coupling step?

  • Methodological Answer :
  • Catalyst Optimization : Replace EDC with DMTMM for higher coupling efficiency in polar aprotic solvents (e.g., DMF) .
  • Temperature Control : Conduct reactions at 0–4°C to minimize racemization .
  • Workup : Extract unreacted starting materials with ethyl acetate/water partitioning .

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